molecular formula C13H10N2O5 B2940325 2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid CAS No. 1286722-42-6

2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

Cat. No.: B2940325
CAS No.: 1286722-42-6
M. Wt: 274.232
InChI Key: PXHWSDVUXCITMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a complex organic compound that features a benzodioxole moiety and a pyridazinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate hydrazine derivatives to form the pyridazinone ring. This is followed by acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
  • 3-(1,3-benzodioxol-5-yl)-2-propenal
  • 1-benzo[1,3]dioxol-5-yl derivatives

Uniqueness

2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodioxole moiety with a pyridazinone ring makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-12-4-2-9(14-15(12)6-13(17)18)8-1-3-10-11(5-8)20-7-19-10/h1-5H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHWSDVUXCITMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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